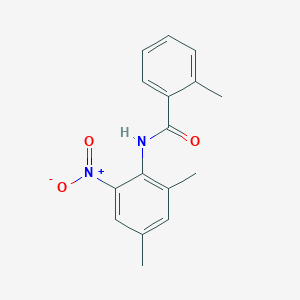

N-(2,4-二甲基-6-硝基苯基)-2-甲基苯甲酰胺

描述

Synthesis Analysis

The synthesis of nitrophenylbenzamide derivatives typically involves multi-step organic reactions. For instance, a series of 4-nitro-N-phenylbenzamides was synthesized and evaluated for anticonvulsant properties, showcasing the methodological basis for synthesizing nitrophenylbenzamide compounds (Bailleux et al., 1995). The synthesis often requires specific reactants, catalysts, and conditions to achieve the desired nitro substitution and amide formation.

Molecular Structure Analysis

The molecular structure of nitrophenylbenzamide derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure, spectroscopic properties, and DFT calculations of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated to understand the structure-property relationship and antitumor activity (He et al., 2014). These studies highlight the importance of nitro and amide groups in determining the molecular geometry and electronic structure of the compounds.

Chemical Reactions and Properties

Nitrophenylbenzamides undergo various chemical reactions due to the reactive nitro group and the amide linkage. The reductive chemistry of nitrobenzamide derivatives, such as the conversion of nitro groups to amino groups under certain conditions, has been explored for developing novel cytotoxins and imaging agents (Palmer et al., 1995). These reactions are crucial for the functionalization and application of these compounds in medicinal chemistry.

Physical Properties Analysis

The physical properties of nitrophenylbenzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study of isomeric N-(iodophenyl)nitrobenzamides, for example, revealed different three-dimensional framework structures based on hydrogen bonding and π-π interactions, showcasing the diversity of physical properties within this class of compounds (Wardell et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of nitrophenylbenzamide derivatives are critical for their potential applications. The nitro group is a key functional group that imparts significant chemical reactivity, enabling these compounds to participate in various chemical reactions. The synthesis and evaluation of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a serotonin transporter imaging agent exemplify the application of nitrophenylbenzamide chemistry in developing biologically active molecules (Shiue et al., 2003).

科学研究应用

抗惊厥活性

与 N-(2,4-二甲基-6-硝基苯基)-2-甲基苯甲酰胺类似的衍生物的一个显着应用是在抗惊厥特性的探索中。Bailleux 等人的一项研究。(1995) 合成了一系列 4-硝基-N-苯基苯甲酰胺,与所讨论的化合物密切相关,并评估了它们的抗惊厥活性。在小鼠中测试了这些化合物在最大电休克诱发癫痫发作 (MES) 测试中的效率,揭示了特定衍生物的显着抗惊厥特性,突出了此类化合物在开发新抗惊厥药物中的潜力(Bailleux 等,1995)。

合成应用

另一个应用领域是在复杂有机化合物的合成中。例如,陈怡芬等人。(2010) 描述了使用 3-甲基-2-硝基苯甲酸(一种与 N-(2,4-二甲基-6-硝基苯基)-2-甲基苯甲酰胺在结构上相关的化合物)作为合成氯虫苯甲酰胺(一种有效的杀虫剂)的起始材料。该过程展示了硝基苯基苯甲酰胺衍生物在合成农业相关化学品中的效用,展示了此类化合物在化学合成中的更广泛适用性(陈怡芬等,2010)。

结构和计算研究

该化合物也一直是结构和计算研究的重点。穆尔蒂等人。(2018) 对一种衍生自类似硝基苯基化合物的全新合成的磺酰胺分子进行了全面研究,涉及光谱工具和计算分析。这项研究提供了对分子结构、电子性质以及此类分子在材料科学和分子生物学等各个领域的潜在应用的见解(穆尔蒂等,2018)。

分子络合和晶体工程

此外,N-(2,4-二甲基-6-硝基苯基)-2-甲基苯甲酰胺及其衍生物可用于晶体工程和新材料的设计。萨哈等人。(2005) 探索了通过氢键和卤素键介导的分子带,表明硝基苯基苯甲酰胺化合物在开发非中心对称结构以用于非线性光学和材料科学的其他领域中具有潜力(萨哈等,2005)。

属性

IUPAC Name |

N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-10-8-12(3)15(14(9-10)18(20)21)17-16(19)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJGKGDWONPLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethoxyphenyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4021710.png)

![3-{[2-(3-fluorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4021757.png)

![1-sec-butyl-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4021761.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B4021778.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4021780.png)

![1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4021795.png)

![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4021799.png)